(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that features a fluorinated benzyl group attached to a pyridin-3-ylmethyl-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3-fluorobenzyl halide. One common method involves the reaction of pyridin-3-ylmethyl-amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A precursor used in the synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine.
3-Fluorobenzyl alcohol: Another fluorinated benzyl derivative with different functional properties.
3-Fluorobenzyl bromide: Similar to 3-fluorobenzyl chloride but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its combination of a fluorinated benzyl group and a pyridin-3-ylmethyl-amine structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H13FN2 |
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Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C13H13FN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |
InChI Key |
NKWRFELRHSZCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
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